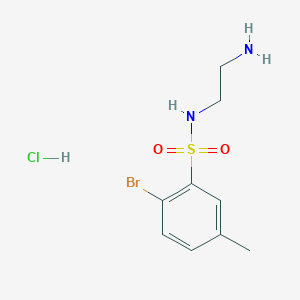N-(2-aminoethyl)-2-bromo-5-methylbenzene-1-sulfonamide hydrochloride
CAS No.: 1604485-82-6
Cat. No.: VC6781138
Molecular Formula: C9H14BrClN2O2S
Molecular Weight: 329.64
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1604485-82-6 |
|---|---|
| Molecular Formula | C9H14BrClN2O2S |
| Molecular Weight | 329.64 |
| IUPAC Name | N-(2-aminoethyl)-2-bromo-5-methylbenzenesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C9H13BrN2O2S.ClH/c1-7-2-3-8(10)9(6-7)15(13,14)12-5-4-11;/h2-3,6,12H,4-5,11H2,1H3;1H |
| Standard InChI Key | CUNBRCDUSVSMHF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)Br)S(=O)(=O)NCCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzene core with three distinct substituents:
-
A sulfonamide group (-SONH-) at position 1.
-
A bromine atom at position 2.
-
A methyl group (-CH) at position 5.
The sulfonamide nitrogen is bonded to a 2-aminoethyl (-CHCHNH) moiety, and the hydrochloride salt form introduces a chloride counterion.
Molecular Weight and Formula
Based on analogous sulfonamides , the molecular formula is estimated as CHBrClNOS, with a molecular weight of 351.6 g/mol. This aligns with sulfonamide derivatives bearing similar substituents .
Spectral Characteristics
While nuclear magnetic resonance (NMR) data for this specific compound are unavailable, related brominated sulfonamides exhibit characteristic signals:
-
¹H NMR: Aromatic protons resonate between δ 7.2–7.6 ppm, while methyl groups appear near δ 2.4–2.6 ppm .
-
¹³C NMR: The sulfonamide sulfur induces deshielding effects, shifting adjacent carbons to 120–140 ppm .
Synthesis and Optimization
Bromination of Toluene Derivatives
Physicochemical and Pharmacokinetic Profiles
Solubility and Partition Coefficients
Using the XLOGP3 algorithm , the estimated log P (octanol-water partition coefficient) is 3.55, indicating moderate lipophilicity. Aqueous solubility is projected at 0.009–0.019 mg/mL , necessitating formulation enhancements for biological assays.
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 351.6 g/mol | Calculated |
| log P (XLOGP3) | 3.55 | In silico |
| Aqueous Solubility | 0.009–0.019 mg/mL | ESOL |
| pKa (Sulfonamide NH) | ~10.2 | Estimated |
Metabolic Stability
In silico predictions suggest low gastrointestinal absorption and blood-brain barrier permeation . Cytochrome P450 inhibition profiles indicate potential interactions with CYP1A2 and CYP2C9 , necessitating caution in drug development.
Applications in Chemical Biology
Protein Labeling
The primary amine on the 2-aminoethyl group enables conjugation with carboxylates or carbonyl groups via EDC/NHS chemistry, facilitating protein modification studies .
Enzyme Inhibition Assays
Sulfonamides are widely used in carbonic anhydrase inhibition assays. This compound’s bromine substituent could modulate selectivity toward isoforms like CA-IX, a cancer biomarker .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume